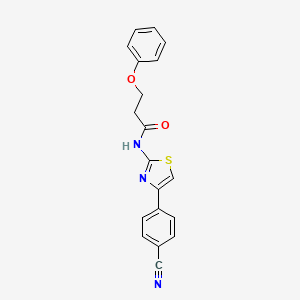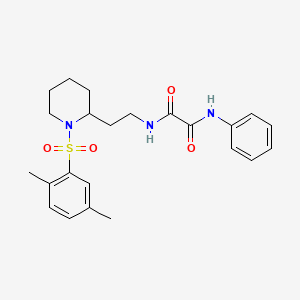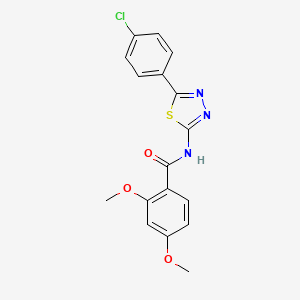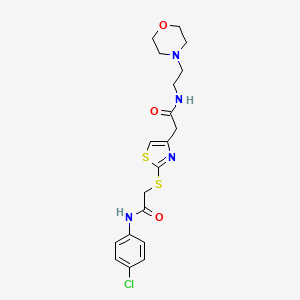
1-(4-环丙基亚烷基哌啶-1-基)-2-苯基丁烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential biological activity, particularly at sigma receptors. Sigma receptors are a class of proteins that are involved in several biological processes and have been implicated in diseases such as schizophrenia, depression, and cancer. Compounds that can selectively bind to these receptors are of significant interest in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related compounds has been reported, such as the series of novel 4-phenylpiperidinyl and 4-phenylpiperazinylalkyl 1-phenylcyclopentanecarboxylates, which were synthesized and evaluated for their affinity at sigma 1 and sigma 2 sites . These compounds were found to be potent sigma ligands, with certain structural modifications leading to high-affinity sigma-selective agents. Although the exact synthesis of "1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one" is not detailed, it is likely that similar synthetic strategies could be employed, involving the formation of the piperidine ring followed by the introduction of the cyclopropylidene group.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as X-ray crystallography. For instance, the structure of 1-Phenyl-c-4-t-butyl-r-cyclohexylpiperidine hydrochloride was determined, revealing an axial t-butyl group and providing insights into the conformational aspects of the molecule . This information is valuable for understanding the three-dimensional arrangement of atoms in the molecule and how this may influence its biological activity.
Chemical Reactions Analysis
Chemical reactions involving cyclopropyl groups have been explored in various contexts. For example, a destannylative Pummerer-type rearrangement of 1-(phenylsulfinyl)-1-(tributylstannyl)cyclopropane was reported, which afforded 1-acyloxy-1-phenylsulfenyl- and 1-alkoxycarbonyloxy-1-phenylsulfenylcyclopropanes . Additionally, cyclopropylidene groups have been used in 1,3-dipolar cycloadditions to create spirocyclopropane-annulated azepinone derivatives . These reactions highlight the reactivity of cyclopropyl and cyclopropylidene groups, which could be relevant to the synthesis and further functionalization of "1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one."
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with structural similarities to "1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one" have been characterized using various spectroscopic techniques. For instance, a new polycyclic compound was synthesized and its structure established by elemental analysis, 1H-NMR, 13C-NMR, mass, and IR spectroscopy . These methods are essential for confirming the identity and purity of synthesized compounds and for deducing structural information. The physical properties such as solubility, melting point, and stability can also be determined through experimental studies.
科学研究应用
合成和化学性质
1-(4-环丙基亚烷基哌啶-1-基)-2-苯基丁烷-1-酮参与复杂化学结构的合成。它已被用于制备环丙基甲基酮,该酮作为二氢吡咯和吡咯的区域特异性合成的前体,表明其在为潜在药理用途创造密集功能化分子的效用。环丙烷化反应中 1-硝基-和 1-氰基-环丙基酮的合成证明了它在生成关键中间体以进行进一步化学转化中的作用 (Wurz & Charette, 2005).
药理应用
该化学品在药理领域具有相关性,特别是在针对血清素 5-HT2A 受体的药物开发中。它是作为这些受体的逆激动剂而研究的化合物的一部分,因为它们具有作为新型抗精神病药物的潜力。这些化合物已显示出在临床前模型中减轻精神病行为的功效,表明在治疗精神分裂症等疾病中具有有希望的应用。此类化合物的药理特征包括在 5-HT2A 受体上的竞争性拮抗作用,具有有希望的口服生物利用度和与抗精神病样疗效一致的行为药理特征 (Vanover et al., 2006).
属性
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-2-17(16-6-4-3-5-7-16)18(20)19-12-10-15(11-13-19)14-8-9-14/h3-7,17H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQALJUAPHOEPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(=C3CC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)
![(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2516357.png)

![1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2516360.png)
![N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2516361.png)
![8-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2516362.png)

![4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2516364.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)
